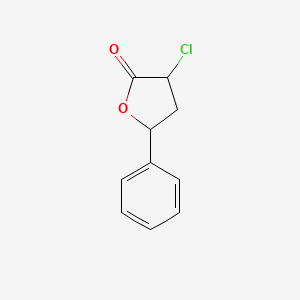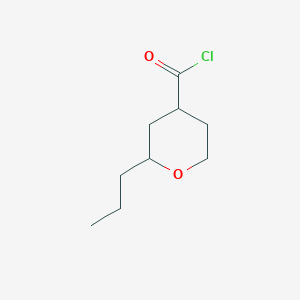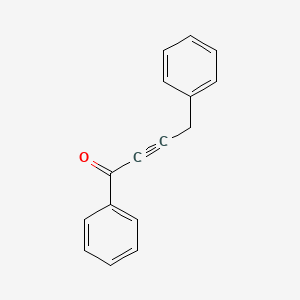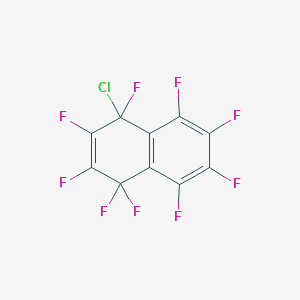
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is a fluorinated organic compound It is characterized by the presence of a chlorine atom and multiple fluorine atoms attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of 1-chloronaphthalene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The process would include the careful handling of fluorine gas and the use of corrosion-resistant materials to withstand the harsh reaction conditions. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Oxidation Reactions: It can be oxidized to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Substitution: Formation of 1-hydroxy-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene.
Reduction: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene.
Oxidation: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthoquinone.
Applications De Recherche Scientifique
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated organic compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Studied for its potential as a radiolabeled compound for positron emission tomography (PET) imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and specialty coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene
- 1-Bromo-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- 1-Fluoro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
Uniqueness
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74632-63-6 |
|---|---|
Formule moléculaire |
C10ClF9 |
Poids moléculaire |
326.54 g/mol |
Nom IUPAC |
1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene |
InChI |
InChI=1S/C10ClF9/c11-9(18)1-2(10(19,20)8(17)7(9)16)4(13)6(15)5(14)3(1)12 |
Clé InChI |
FRYATTOBKKICPL-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C(C2(F)F)F)F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
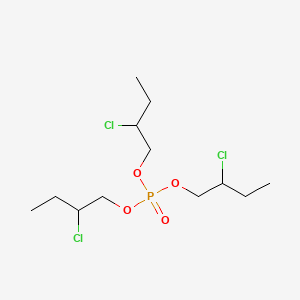

![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)



![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

